molecular formula C16H11NO B11875403 4-(Quinolin-8-YL)benzaldehyde CAS No. 380359-19-3

4-(Quinolin-8-YL)benzaldehyde

Cat. No.: B11875403
CAS No.: 380359-19-3
M. Wt: 233.26 g/mol
InChI Key: FNDHXVSLQZNIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Quinolin-8-YL)benzaldehyde is an organic compound that features a quinoline ring attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinolin-8-YL)benzaldehyde typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst . Another approach includes the use of hypervalent iodine (III) carboxylates as alkylating agents under visible light conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis with optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvent-free conditions can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-(Quinolin-8-YL)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Quinolin-8-YL)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Quinolin-8-YL)benzaldehyde involves its ability to form intermolecular hydrogen bonds, which restricts access to the dark state and triggers aggregation-induced emission. This property is particularly useful in the detection of specific biomolecules such as aspartic acid . The compound’s fluorescence behavior is influenced by the interaction between solvent molecules and the quinoline moiety .

Comparison with Similar Compounds

Uniqueness: 4-(Quinolin-8-YL)benzaldehyde is unique due to its specific position of the quinoline ring attachment, which imparts distinct chemical and physical properties. Its ability to form strong intermolecular hydrogen bonds and exhibit aggregation-induced emission makes it particularly valuable in fluorescence-based applications .

Properties

CAS No.

380359-19-3

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

4-quinolin-8-ylbenzaldehyde

InChI

InChI=1S/C16H11NO/c18-11-12-6-8-13(9-7-12)15-5-1-3-14-4-2-10-17-16(14)15/h1-11H

InChI Key

FNDHXVSLQZNIHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=C(C=C3)C=O)N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.